Tetrapropylammonium iodide

Catalog No.
S702425
CAS No.
631-40-3
M.F
C12H28IN
M. Wt
313.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapropylammonium iodide

CAS Number

631-40-3

Product Name

Tetrapropylammonium iodide

IUPAC Name

tetrapropylazanium iodide

Molecular Formula

C12H28IN

Molecular Weight

313.26 g/mol

InChI

InChI=1S/C12H28N.HI/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

GKXDJYKZFZVASJ-UHFFFAOYSA-M

SMILES

Array

Synonyms

Tetra-N-propylammonium iodide

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[I-]

The exact mass of the compound Tetrapropylammonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36747. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrapropylammonium iodide (TPAI) is a symmetrical quaternary ammonium salt widely procured as a phase-transfer catalyst, a structure-directing agent, and a high-performance iodide source for solid-state electrolytes and perovskite solar cells . Featuring an intermediate propyl alkyl chain, TPAI occupies a critical physicochemical middle ground between the highly lipophilic tetrabutylammonium iodide (TBAI) and the more hydrophilic tetraethylammonium iodide (TEAI). This specific steric profile provides a quantifiable balance of cation mobility, lattice dissociation energy, and surface interaction capabilities. In industrial and advanced laboratory workflows, TPAI is prioritized when a formulation requires precise control over ionic conductivity in polymer matrices or specific dimensional templating in crystalline thin films, where bulkier or smaller cations would disrupt the target architecture or reduce charge carrier mobility[1].

While tetrabutylammonium iodide (TBAI) and tetraethylammonium iodide (TEAI) belong to the same quaternary ammonium halide class, they cannot be generically substituted for TPAI without compromising application-critical performance[1]. The alkyl chain length directly dictates the cation's steric bulk, lipophilicity, and lattice energy. In perovskite solar cell manufacturing, substituting TPAI with TBAI alters the dimensionality of the protective Ruddlesden-Popper phase, resulting in inferior moisture barrier properties and suboptimal out-of-plane charge transport [1]. In polymer electrolyte formulations, the larger tetrabutylammonium cation increases the viscosity of the local polymer matrix, severely restricting the mobility of the I-/I3- redox couple, whereas the smaller tetraethylammonium cation often fails to provide sufficient plasticization to amorphous polymer domains [2]. Consequently, procuring the exact tetrapropyl variant is essential for optimizing charge carrier mobility and structural templating.

Dimensional Control and Moisture Barrier Formation in Perovskite Capping Layers

In the fabrication of methylammonium lead iodide (MAPbI3) perovskite solar cells, surface degradation via moisture is a primary failure mode. Applying TPAI as a capping layer induces the formation of a specific 2D Ruddlesden-Popper perovskite phase, (TPA)2(MA)2Pb3I10 (n = 3). Under accelerated aging conditions (85 °C, 85% relative humidity), bare MAPbI3 films exhibit a color change onset indicating degradation at approximately 107 minutes. In contrast, TPAI-capped films retain their structural integrity and dark color 4 ± 2 times longer[1]. The specific propyl chain length is critical here; it provides sufficient steric bulk to form a hydrophobic barrier without excessively impeding out-of-plane charge transport, a common issue with longer-chain analogs.

Evidence DimensionDegradation onset time (85 °C, 85% RH)
Target Compound Data~428 minutes (4x extension)
Comparator Or BaselineBare MAPbI3 formulation (107 minutes)
Quantified Difference4 ± 2 times longer stability
ConditionsUnencapsulated films under rigorous accelerated aging (85% RH, 85 °C, 0.16 Sun illumination)

Procuring TPAI as a surface passivation agent directly extends the operational lifetime of perovskite modules, addressing the primary commercialization bottleneck of environmental instability.

Surface Defect Passivation and Power Conversion Efficiency Retention

Beyond surface capping, incorporating TPAI directly into the perovskite precursor solution acts as a powerful bulk and surface passivator. When 2 mol% of TPAI is substituted for methylammonium iodide (MAI), the TPA+ cation functions as a short-chain cationic surfactant, strongly interacting with the perovskite surface to stabilize uncoordinated halide ions. This formulation achieves power conversion efficiencies (PCE) exceeding 18.5%. More importantly, nonencapsulated devices utilizing this 2 mol% TPAI substitution retain over 85% of their initial performance after 1500 hours under ambient conditions (55% RH) [1].

Evidence DimensionLong-term PCE retention
Target Compound Data>85% retention after 1500 hours
Comparator Or BaselineStandard MAI-only baseline (rapid degradation)
Quantified DifferenceSignificant extension of operational stability with >18.5% initial PCE
ConditionsAmbient conditions (55% RH ± 5%), nonencapsulated devices

For solar cell manufacturers, substituting a marginal fraction of standard precursors with TPAI yields a disproportionate increase in device longevity and efficiency, optimizing the levelized cost of electricity.

Solid-State Iodide Ion Conductivity in Composite Polymer Electrolytes

In the development of leak-free dye-sensitized solar cells (DSSCs), TPAI serves as a highly effective iodide source in solid polymer electrolytes. When integrated into a polyethylene oxide (PEO) matrix doped with 5 wt.% alumina nano-fillers, TPAI enables a maximum room-temperature (24 °C) ionic conductivity of 4.2 × 10^-4 S cm^-1 [1]. This represents a 29.5% enhancement in conductivity compared to alumina-free TPAI/PEO baselines. The specific size of the tetrapropylammonium cation prevents excessive crystallization of the PEO host while maintaining a low activation energy (0.20 eV) for iodide mobility, a balance difficult to achieve with smaller cations like lithium or potassium.

Evidence DimensionIonic conductivity at 24 °C
Target Compound Data4.2 × 10^-4 S cm^-1
Comparator Or BaselineAlumina-free TPAI/PEO electrolyte
Quantified Difference29.5% enhancement in conductivity
ConditionsSolid-state PEO-based composite electrolyte with 5 wt.% Al2O3 nano-fillers

Procuring TPAI for solid electrolyte formulations eliminates the leakage and volatility risks of liquid electrolytes while maintaining the high iodide mobility required for commercial DSSC performance.

Interfacial Passivation and Capping in Perovskite Photovoltaics

TPAI is highly recommended as a capping layer material or precursor additive in the fabrication of MAPbI3 and mixed-cation perovskite solar cells. Its ability to form an n=3 Ruddlesden-Popper 2D phase provides a robust moisture barrier that significantly extends device operational lifetime without severely impeding charge extraction [1].

Solid and Gel Polymer Electrolytes for Dye-Sensitized Solar Cells

In the formulation of leak-free electrochemical devices, TPAI serves as a premium iodide source. When integrated into host matrices like polyethylene oxide (PEO) or polyurethane acrylate (PUA), the tetrapropylammonium cation effectively plasticizes the polymer, lowering crystallinity and enabling high room-temperature ionic conductivity for the I-/I3- redox couple [2].

Phase Transfer Catalysis in Biphasic Organic Synthesis

For industrial organic synthesis requiring a phase transfer catalyst, TPAI offers a specific solubility profile that bridges the gap between highly lipophilic (TBAI) and hydrophilic (TEAI) alternatives. It is particularly suited for biphasic reactions where precise control over the partition coefficient is required to maximize reaction rates and product yields across specific solvent mixtures (e.g., ethanol-benzene) [3].

Physical Description

Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

313.12665 Da

Monoisotopic Mass

313.12665 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

631-40-3

General Manufacturing Information

1-Propanaminium, N,N,N-tripropyl-, iodide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types